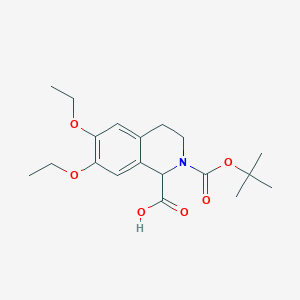

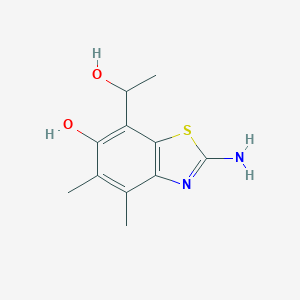

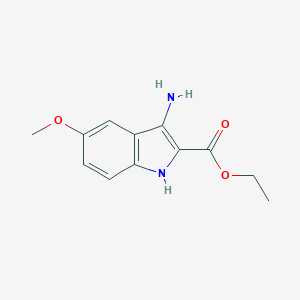

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate and related compounds involves complex reactions that yield highly diversified structures. For instance, a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been developed to synthesize pyrimido[1,2-a]indoles via sequential Sonogashira and [3+3] cyclocondensation reactions, highlighting the versatility of indole derivatives in organic synthesis (Gupta et al., 2011).

Molecular Structure Analysis

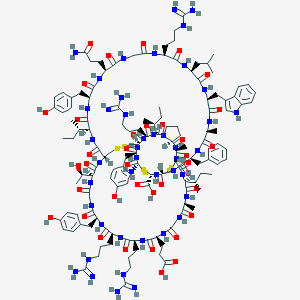

The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound related to ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, has been determined through single-crystal X-ray diffraction. This analysis sheds light on the complex interactions and the importance of hydrogen bonds in the crystal packing of similar compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, demonstrating its reactivity and functional group versatility. For instance, oxidative heterocyclization and condensation reactions have been employed to synthesize selenadiazole and thiadiazole derivatives from methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, showcasing the compound's potential for generating diverse heterocyclic systems (Velikorodov et al., 2016).

科学的研究の応用

Ethylene and Plant Growth

Ethylene, a gaseous plant hormone with profound effects on plants, has been extensively studied. Its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is crucial in plant biology. ACC is involved in multiple biological roles beyond being ethylene's precursor. It can be conjugated to different derivatives, metabolized by bacteria favoring plant growth, and is part of a sophisticated transport mechanism ensuring proper ethylene responses. Some studies even suggest ACC functions independently as a signal, showcasing its significant role in plant biology (Van de Poel & Van Der Straeten, 2014).

Biomass Conversion and Material Synthesis

5-Hydroxymethylfurfural (HMF), derived from plant biomass like hexose carbohydrates and lignocellulose, is a versatile reagent and a significant feedstock for the chemical industry. It could replace non-renewable hydrocarbon sources to a considerable extent. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, fuels, solvents, and various chemicals are crucial areas of research. Future projections indicate HMF and its derivatives, such as 5-ethoxymethylfurfural, could be a primary carbon and hydrogen source for 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Indolic Structure Metabolites in Disease Biomarkers

Indolic structure metabolites, including those from microbial biotransformation of tryptophan, are gaining attention for their potential as biomarkers in non-infection diseases. These metabolites, including indole-3-acetic acid and indole-3-propionic acid, are associated with gut bacteria and show notable concentration changes in cardiovascular, brain, and gastrointestinal diseases. Understanding these metabolites' roles could be significant in diagnosing and treating various diseases, emphasizing the importance of maintaining a constant level of indolic structure metabolites in the human body (Beloborodova, Chernevskaya, & Getsina, 2020).

将来の方向性

The future directions of research on “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” and similar compounds could involve further investigation of their synthesis, biological activity, and potential applications in medicine . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

CAS RN |

89607-80-7 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。